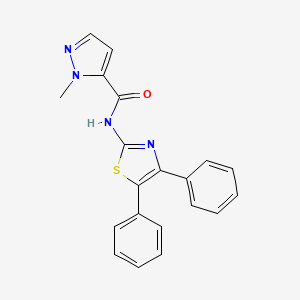

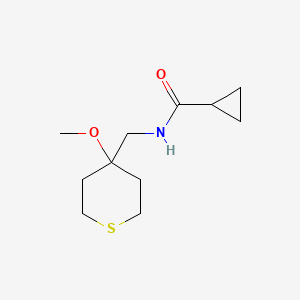

1-(1-((3-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-((3-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole, also known as CBPPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

科学的研究の応用

Triazole Derivatives in Drug Discovery

Triazole derivatives, including 1,2,3- and 1,2,4-subtypes, are known for their versatility in drug design, offering a wide range of biological activities. The incorporation of triazole rings into pharmaceutical compounds can lead to enhanced therapeutic potential, with applications in antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory treatments. The heterocyclic triazole moiety is a common feature in several clinically used drugs, highlighting its importance in medicinal chemistry. Studies have focused on novel synthesis methods and the evaluation of triazole derivatives against various biological targets, emphasizing their role in addressing emerging health challenges, including drug-resistant microbial strains and neglected diseases (Ferreira et al., 2013).

Advances in Triazole Synthesis

Recent developments in the synthesis of 1,2,3-triazoles, particularly through eco-friendly procedures, have broadened their applicability in drug development and beyond. The click chemistry approach, especially the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a pivotal method for constructing triazole derivatives efficiently and with high selectivity. This advancement supports the exploration of triazole-based compounds for new therapeutic agents, with improved safety profiles and environmental sustainability (de Souza et al., 2019).

Triazoles as Corrosion Inhibitors

In addition to pharmaceutical applications, 1,2,3-triazole derivatives have shown potential as corrosion inhibitors for various metals and alloys. The development of 1,4-disubstituted 1,2,3-triazole derivatives, synthesized through CuAAC reactions, offers a promising avenue for protecting metal surfaces in aggressive environments. These compounds combine environmental friendliness with effective corrosion protection, making them valuable for industrial applications (Hrimla et al., 2021).

Anticancer Potentials

The exploration of 1,2,3-triazole-containing hybrids as anticancer agents has identified several promising candidates. These hybrids integrate the triazole moiety with other anticancer pharmacophores, aiming to enhance therapeutic efficacy and overcome drug resistance. The diverse mechanisms of action, including inhibition of key cellular pathways and interactions with DNA, position triazole derivatives as versatile tools in cancer therapy research (Xu et al., 2019).

作用機序

Target of action

The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to inhibit COX-2, an enzyme involved in inflammation and pain .

Mode of action

The interaction of the compound with its targets would depend on the specific functional groups present in the molecule. For instance, the sulfonyl group might be involved in binding to the target protein, while the phenyl and triazole groups could contribute to the compound’s lipophilicity, influencing its ability to cross cell membranes .

Biochemical pathways

The exact pathways affected by this compound would depend on its specific targets. If it indeed targets COX-2, it could affect the synthesis of prostaglandins, which are involved in inflammatory responses .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by its chemical structure. The presence of the pyrrolidine ring could enhance the compound’s three-dimensional coverage, potentially improving its bioavailability .

Result of action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. If it inhibits COX-2, it could reduce the production of prostaglandins, potentially leading to anti-inflammatory effects .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of its environment, while its efficacy could be influenced by the presence of other molecules that compete for the same targets .

特性

IUPAC Name |

1-[1-[(3-chlorophenyl)methylsulfonyl]pyrrolidin-3-yl]-4-phenyltriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O2S/c20-17-8-4-5-15(11-17)14-27(25,26)23-10-9-18(12-23)24-13-19(21-22-24)16-6-2-1-3-7-16/h1-8,11,13,18H,9-10,12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJWILBOTATYPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)CC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501517.png)

![(Z)-methyl 3-allyl-2-((3-methoxy-2-naphthoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2501521.png)

![[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501523.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2501524.png)

![N-[[4-(3-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2501528.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)ethanone](/img/structure/B2501530.png)

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2501533.png)

![ethyl 6-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2501534.png)